molecular formula C14H14F3NO4S B3016866 N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1790197-46-4

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B3016866
CAS RN: 1790197-46-4
M. Wt: 349.32
InChI Key: DFIRKMHTSKBZPO-UHFFFAOYSA-N
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Description

The compound "N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide" is a structurally complex molecule that incorporates a furan ring, a trifluoromethoxy group, and a benzenesulfonamide moiety. This type of compound is of interest due to its potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related furan-containing compounds has been demonstrated through various methods. For instance, palladium-catalyzed aerobic oxidative coupling reactions have been used to create unsaturated N, O-spiroacetals and α-arylfurans from N-[3-(2-furanyl)propyl]-p-toluenesulfonamides and boronic acids . Additionally, gold(I)-catalyzed cascade reactions have been employed to synthesize N-(furan-3-ylmethylene)benzenesulfonamides, which involve a 1,2-alkynyl migration onto a gold carbenoid . These methods highlight the versatility of furan derivatives in organic synthesis and their potential to be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can undergo various chemical transformations. For example, Diels-Alder reactions with benzyne intermediates can lead to highly substituted anthracenols , and reactions with hexafluoro-2-butyne can yield 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes . These reactions demonstrate the reactivity of the furan ring and its ability to form complex molecular architectures.

Chemical Reactions Analysis

Furan-containing compounds can participate in a range of chemical reactions. The Diels-Alder reaction is a common transformation that can be used to create complex fused ring systems . Additionally, furan rings can be arylated to introduce various substituents, which can further undergo transformations such as Heck, Suzuki, and Stille coupling reactions . These reactions are crucial for the diversification of furan-based compounds and could be relevant for the functionalization of "N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the substituents attached to the furan ring. For instance, the introduction of a trifluoromethyl group can significantly alter the electronic properties of the molecule, as seen in the synthesis of antimalarial prototypes . The trifluoromethoxy group in the compound of interest is likely to increase its lipophilicity and could affect its binding affinity to biological targets. Benzenesulfonamide derivatives have been studied for their inhibitory activity against enzymes such as kynurenine 3-hydroxylase, indicating the potential biological relevance of these compounds .

Scientific Research Applications

Gold(I)-Catalyzed Cascade Reactions

The study by Tao Wang, Long Huang, S. Shi, M. Rudolph, and A. Hashmi (2014) illustrates the use of related furan and benzenesulfonamide structures in organic synthesis, specifically through a gold(I)-catalyzed cascade reaction. This method allows for the efficient synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, showcasing the potential of such compounds in complex organic transformations (Wang et al., 2014).

Crystal Structure Analysis

Research by J. Bats, T. M. Frost, and A. Hashmi (2001) on isomorphous benzenesulfonamide crystal structures highlights the importance of intermolecular interactions such as C-H...O and C-H...π in determining the crystal packing of N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides. This work underscores the relevance of such compounds in the field of crystallography and material science (Bats et al., 2001).

Energetic Materials Development

A study by Jiaheng Zhang and J. Shreeve (2014) explores the assembly of diverse N-O building blocks leading to high-performance energetic materials, including derivatives of furazan and furoxan. These findings suggest potential applications of related furan and benzenesulfonamide structures in the design and synthesis of new energetic materials with superior properties (Zhang & Shreeve, 2014).

Electropolymerization and Conductivity

The electropolymerization of substituted furanyl phenylene polymers, as investigated by J. Reynolds, A. D. Child, J. Ruiz, Sung Y. Hong, and D. Marynick (1993), demonstrates the impact of substituent effects on electrical conductivity and electrochemical properties. This research has implications for the development of conductive materials and devices, leveraging the unique properties of furan and benzenesulfonamide derivatives (Reynolds et al., 1993).

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-10(8-11-6-7-21-9-11)18-23(19,20)13-4-2-12(3-5-13)22-14(15,16)17/h2-7,9-10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIRKMHTSKBZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

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